N-Dodecanoyl-D-erythro-sphingosine

Enzymology Sphingolipid metabolism Ceramidase assay

Researchers face a critical chain-length dilemma: short-chain ceramides (C2, C6) fail to recapitulate native membrane biophysics, while long-chain species (C16, C18) exhibit poor solubility and low enzymatic turnover. N-Dodecanoyl-D-erythro-sphingosine (C12 ceramide) occupies the functional middle ground, offering sufficient bilayer partitioning for lipid raft modulation while maintaining practical solubility. • 2.9-fold higher hydrolysis rate vs. C16 ceramide for alkaline/neutral ceramidase kinetic assays and inhibitor screening • Validated in MDA-MB-231 cells: enhances liposomal doxorubicin synergy compared to C6 ceramide • Specific marker for CerS5/CerS6 activity in de novo synthesis pathway tracing Supplied at >98% purity; shipped on dry ice for global delivery.

Molecular Formula C30H59NO3
Molecular Weight 482
Cat. No. B1164727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecanoyl-D-erythro-sphingosine
SynonymsN-C12:0-D-erythro-Ceramide
Molecular FormulaC30H59NO3
Molecular Weight482
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgSolvent:nonePurity:98+%Physical solid

C12 Ceramide: Mid-Chain Sphingolipid Selectivity


N-Dodecanoyl-D-erythro-sphingosine (C12 ceramide, N-lauroyl-D-erythro-sphingosine) is a naturally occurring sphingolipid consisting of a sphingosine backbone N-acylated with a 12-carbon dodecanoyl (lauryl) fatty acid chain [1]. It is formed endogenously via hydrolysis of C12 sphingomyelin by acid sphingomyelinase (ASM) and serves as a key intermediate in sphingolipid metabolism . C12 ceramide occupies a unique mid-chain position between short-chain synthetic analogs (C2, C6, C8) and long-chain endogenous species (C16, C18, C24), conferring distinct membrane-partitioning behavior, enzymatic substrate specificity, and cell-type-selective biological activity [2].

C12 Ceramide: Chain-Length Specificity


Ceramides are not functionally interchangeable; the N-acyl chain length dictates membrane bilayer insertion depth, lipid raft modulation, enzyme recognition, and cell-type-specific cytotoxicity. Short-chain ceramides (C2, C6) readily penetrate cell membranes but fail to recapitulate native membrane biophysical behavior and exhibit distinct substrate kinetics with ceramidases [1]. Long-chain ceramides (C16, C18) more closely mimic endogenous membrane lipids but are poorly soluble, difficult to formulate, and display opposing biological functions in certain cancer contexts [2]. C12 ceramide occupies a functional middle ground—sufficiently hydrophobic to partition into lipid bilayers and modulate raft domains while maintaining adequate solubility for in vitro and formulation studies [3]. Substituting C12 ceramide with another chain-length analog without empirical validation introduces uncontrolled variables in experimental outcomes and risks misinterpretation of biological results.

C12 Ceramide vs. Analogs: Comparative Evidence


Ceramidase Hydrolysis: C12 vs. C16 Ceramide

N-Lauroyl-D-erythro-sphingosine (C12 ceramide) is the most efficient substrate for ceramidase (EC 3.5.1.23) among saturated straight-chain ceramides tested, with a relative hydrolysis rate of 293.2% compared to N-palmitoyl-D-erythro-sphingosine (C16 ceramide) as the 100% baseline [1]. This 2.9-fold enhancement in enzymatic turnover directly impacts the sensitivity and dynamic range of ceramidase activity assays.

Enzymology Sphingolipid metabolism Ceramidase assay

Breast Cancer Cell Synergy with Doxorubicin

In a comparative study of liposomal doxorubicin formulations containing either C6 ceramide or C12 ceramide, the ceramide species enhanced cytotoxicity in a cell-specific manner. C12-ceramide-containing liposomes exerted their strongest effect in MDA-MB-231 breast cancer cells, whereas C6-ceramide was most pronounced in HeLa cervical cancer cells and HCT116 colon cancer cells [1]. This demonstrates that ceramide chain length is a determinant of cell-type selectivity in therapeutic formulations.

Cancer biology Drug delivery Liposomal formulation

Membrane Domain Stabilization vs. Short-Chain Ceramides

In model membrane studies examining ceramide effects on sterol/sphingomyelin-rich domains, C12 ceramide shifted the melting temperature of sphingomyelin-rich domains to higher temperatures relative to ceramide-free controls. In contrast, C4, C6, C8, and C10 ceramides led to domain melting at lower temperatures than the control [1]. This thermal stabilization effect is shared only with C2 ceramide and longer-chain species, placing C12 ceramide in a distinct functional category separate from mid-short-chain analogs.

Membrane biophysics Lipid rafts Cholesterol displacement

Reverse Ceramidase Reaction: C12 vs. C24 Substrate

In the reverse (synthetic) reaction catalyzed by alkaline ceramidase from Pseudomonas aeruginosa, D-erythro-sphingosine + lauric acid (C12) yielded N-lauroyl-D-erythro-sphingosine with 72% relative activity. In contrast, the same reaction using lignoceric acid (C24) produced only 6% relative activity [1]. This 12-fold difference in synthetic efficiency establishes C12 as a substantially more favorable substrate than very-long-chain fatty acids for ceramide synthesis via ceramidase.

Enzymology Ceramide synthesis Substrate specificity

C12 Ceramide Synthesis by CerS5/CerS6

De novo ceramide synthesis exhibits strict isoform specificity: Ceramide synthase 5 (CerS5) and Ceramide synthase 6 (CerS6) are primarily responsible for generating ceramides with fatty acid chain lengths up to 16 carbons, including C12-, C14-, and C16-ceramides. In contrast, CerS1 specifically generates C18-ceramide, and CerS2/CerS4 mediate synthesis of very-long-chain C22-C26 ceramides [1]. Critically, C18-ceramide and C16-ceramide have been shown to exert opposing effects on tumor growth in head and neck squamous cell carcinoma [2].

Sphingolipid biosynthesis Ceramide synthase Metabolic pathway analysis

C12 Ceramide: Optimal Use Cases


High-Sensitivity Ceramidase Assays

For enzymatic characterization of alkaline and neutral ceramidases, C12 ceramide is the optimal substrate choice based on its 2.9-fold higher hydrolysis rate relative to C16 ceramide [1]. This enhanced turnover translates to improved assay sensitivity, lower substrate requirements, and greater dynamic range for inhibitor screening and kinetic parameter determination.

Ceramide-Doxorubicin Synergy in Breast Cancer

Investigators working with MDA-MB-231 triple-negative breast cancer cells should select C12 ceramide over C6 ceramide when formulating ceramide-containing liposomal doxorubicin or studying ceramide-chemotherapy synergy. The cell-type-specific enhancement demonstrated in comparative studies supports this choice [1].

Membrane Domain Stabilization Studies

Researchers examining ceramide effects on sphingomyelin/cholesterol-rich ordered membrane domains should use C12 ceramide when domain stabilization (increased melting temperature) is the desired experimental condition. C4-C10 ceramides produce the opposite effect (domain destabilization) and are unsuitable for stabilization studies [1].

Enzymatic Ceramide Synthesis via Reverse Reaction

For preparative-scale or kinetic studies of ceramide synthesis catalyzed by ceramidase (reverse reaction), lauric acid (C12) is the preferred fatty acid substrate over very-long-chain alternatives, providing 12-fold higher relative activity compared to lignoceric acid (C24) [1].

CerS5/CerS6 Metabolic Flux Studies

In studies tracing de novo ceramide synthesis or characterizing ceramide synthase isoform contributions, C12-ceramide serves as a specific marker for CerS5/CerS6 activity and should be quantified alongside C14- and C16-ceramides. C18-ceramide (CerS1 product) and C22-C26 ceramides (CerS2/CerS4 products) represent distinct metabolic branches [1].

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